

(+)-2,3-O-Isopropylidene-L-threitol structure and stereochemistry

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Compound of Interest

Compound Name: (+)-2,3-O-Isopropylidene-L-threitol

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An In-Depth Technical Guide to **(+)-2,3-O-Isopropylidene-L-threitol**: Structure, Stereochemistry, and Synthetic Applications

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, systematically named (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a synthetically versatile chiral building block derived from L-tartaric acid. Its rigid C₂-symmetric scaffold, featuring two primary hydroxyl groups, makes it an invaluable intermediate in asymmetric synthesis. This guide provides a comprehensive overview of its stereochemical features, a detailed, field-proven synthetic protocol, characterization data, and key applications for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemical Assignment

The structure of **(+)-2,3-O-Isopropylidene-L-threitol** is fundamentally derived from L-threitol, a four-carbon sugar alcohol. The 'L' designation refers to the stereochemical configuration at C3 relative to glyceraldehyde. In L-threitol, the hydroxyl groups on C2 and C3 are oriented on the same side in a Fischer projection.

The key structural modification is the protection of the vicinal diols at the C2 and C3 positions with an isopropylidene group (an acetonide). This is achieved by reacting L-threitol with

acetone or a acetone equivalent, forming a five-membered 1,3-dioxolane ring. This protection strategy serves two primary purposes: it imparts stability to the molecule under various reaction conditions and it locks the conformation of the carbon backbone, presenting the two primary hydroxymethyl groups in a well-defined spatial arrangement.

Stereochemistry: The absolute configuration of the two stereocenters in the parent L-threitol dictates the stereochemistry of the final product. The systematic IUPAC name, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, precisely defines this configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" prefix indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Diagram: Structure of **(+)-2,3-O-Isopropylidene-L-threitol**

Caption: Stereochemical representation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

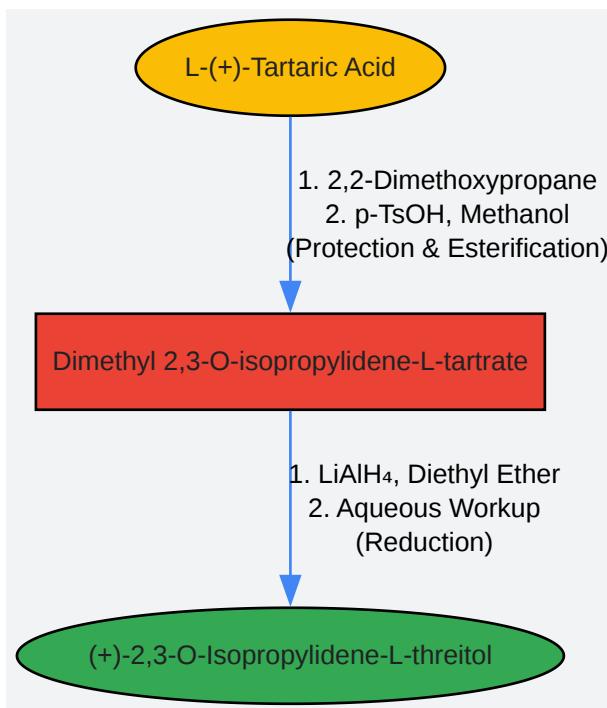
Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of **(+)-2,3-O-Isopropylidene-L-threitol** starts from L-(+)-tartaric acid, an inexpensive and readily available chiral pool material. The synthesis proceeds via a two-step sequence: protection/esterification followed by reduction.

Step 1: Acetonide Protection and Esterification. L-tartaric acid is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and methanol. 2,2-dimethoxypropane serves as both the protecting group source and a water scavenger. The reaction mechanistically involves the acid-catalyzed formation of a ketal with the vicinal diols of tartaric acid. Concurrently, the acidic conditions and presence of methanol facilitate the Fischer esterification of both carboxylic acid moieties to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 2: Reduction. The resulting diester is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH_4) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is the reagent of choice for this transformation. LiAlH_4 is a powerful reducing agent that efficiently converts the esters to primary alcohols. A careful aqueous workup is required to quench the excess hydride reagent and precipitate the aluminum salts, allowing for the isolation of the target diol.

Diagram: Synthetic Workflow



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Caption: Two-step synthesis from L-tartaric acid.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in *Organic Syntheses*.

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

- To a 1-L round-bottomed flask under an inert atmosphere (argon or nitrogen), add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
- Gently warm the mixture (e.g., on a steam bath) with swirling until a homogeneous solution is formed.
- Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation apparatus (e.g., a Vigreux column and distilling head).
- Heat the mixture to reflux to azeotropically remove the acetone and methanol byproducts with cyclohexane.

- After cooling to room temperature, add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst and stir until the color fades.
- Remove volatile materials under reduced pressure. The crude residue is purified by vacuum distillation (bp 94–101°C at 0.5 mmHg) to yield the diester as a pale-yellow oil (typical yield: 85–92%).

Part B: (+)-2,3-O-Isopropylidene-L-threitol

- To a dry 2-L three-necked flask equipped with an addition funnel and reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH_4) (27 g, 0.71 mol) in anhydrous diethyl ether (600 mL).
- Stir and heat the suspension to a gentle reflux for 30 minutes.
- Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise via the addition funnel over 2 hours, maintaining a gentle reflux from the heat of reaction.
- After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.
- Cool the reaction mixture to 0–5°C in an ice bath.
- CAUTION: Exothermic and generates hydrogen gas. Cautiously and sequentially quench the reaction by the slow, dropwise addition of water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).
- Allow the mixture to warm to room temperature and stir until the gray color of the unreacted LiAlH_4 disappears and a white, granular precipitate of aluminum salts forms.
- Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
- Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or oil. Recrystallization or distillation can be used for further purification.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Property	Value	Source
CAS Number	50622-09-8	
Molecular Formula	C ₇ H ₁₄ O ₄	
Molecular Weight	162.18 g/mol	
Appearance	White to colorless solid or lump	
Melting Point	46–50 °C	
Boiling Point	92–94 °C @ 0.1 mmHg	
Specific Rotation [α] ²⁰ /D	+3.0 ± 0.5° (c=5% in ethanol)	
Purity (GC)	≥97.	

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com